Field: Neurobiology
Application: CQ has been studied for its potential cytotoxic effects on glial cells, specifically astrocyte-derived KT-5 cells.
Methods: In the study, KT-5 cells were exposed in vitro to a maximum of 50 μM CQ for up to 24 hours.
Results: The study found that CQ induced significant cell damage and death, suggesting an abnormality of the autophagy–lysosome pathway.
Field: Neurology
Application: CQ has been studied for its potential use in the treatment of Alzheimer’s disease.
Methods: In a study, a human neuroblastoma cell line was used to examine the effects of CQ on tau metabolism.
Field: Pharmacology
Application: CQ has been studied for new uses, such as antifungal and antiviral applications.
Field: Infectious Diseases
Application: CQ was commonly used to treat fungal/protozoal infections of the gastrointestinal tract.
Field: Dermatology
Application: CQ has been incorporated into a lipid-based nanocarrier as a new, promising option for dermatomycosis.
Field: Toxicology
Results: A bell-shaped relationship was observed between the CQ concentration and changes in H2O2 cytotoxicity.
Field: Oncology
Application: CQ has been studied for its potential use in cancer treatment.
Application: CQ is used as a topical antifungal treatment.
Clioquinol, also known as iodochlorhydroxyquinoline, is a synthetic compound belonging to the hydroxyquinoline family. Its chemical formula is , and it has a molar mass of approximately 305.50 g/mol. Clioquinol exhibits a broad spectrum of antibacterial and antifungal properties and has been utilized in various medical applications, particularly as a topical anti-infective agent. The compound appears as a cream-colored to brownish-yellow powder and decomposes at temperatures between 178-179 °C .
Clioquinol is neurotoxic, particularly at high doses. Its use has been linked to SMON, a condition characterized by progressive vision loss, numbness, and difficulty walking []. The exact mechanism of clioquinol-induced neurotoxicity is not fully elucidated, but it may involve damage to the myelin sheath that protects nerve fibers [].
Clioquinol's chemical structure allows it to participate in several reactions, primarily involving metal ion chelation. It has been shown to bind with copper and zinc ions, which is significant for its biological activity. The binding of these metals can influence various biochemical pathways, including those related to DNA replication and cellular metabolism .
Clioquinol exhibits various biological activities:
Clioquinol can be synthesized through various organic chemistry methods, often involving the chlorination and iodination of hydroxyquinoline derivatives. The synthesis typically includes:
The process may utilize solvents and reagents that facilitate these halogenation reactions under controlled conditions .
Clioquinol has several applications in medicine:
Clioquinol's interactions with biological systems have been extensively studied:
Clioquinol shares structural and functional similarities with several other compounds in the hydroxyquinoline family. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hydroxychloroquine | C18H26ClN3O | Primarily used as an antimalarial drug; also has immunomodulatory effects. |
Quinacrine | C23H30ClN3O | An antimalarial drug with additional anti-inflammatory properties. |
Chloroquine | C18H26ClN3 | Similar to hydroxychloroquine but with different pharmacokinetics; used for malaria treatment. |
8-Hydroxyquinoline | C9H7NO | A simpler structure lacking halogens; used in various chemical syntheses. |
Clioquinol is unique due to its specific combination of chlorine and iodine substituents, which contribute to its distinct biological activities and potential therapeutic applications .
The synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) presents significant challenges due to the need for precise regioselective halogenation of the 8-hydroxyquinoline scaffold. Traditional synthetic approaches have evolved from simple direct halogenation methods to more sophisticated sequential processes, each presenting unique advantages and limitations.
The most straightforward approach involves direct halogenation of 8-hydroxyquinoline using molecular chlorine and iodine. This method typically employs chloroform as a solvent and proceeds through electrophilic aromatic substitution mechanisms [1]. The manufacturing process historically described involves mixing 5-chloro-8-hydroxyquinoline (18 kilograms) with potassium hydroxide (6.0 kilograms) and water (400 kilograms) under heated conditions. A saturated aqueous solution of potassium iodide (16.6 kilograms) is then added, followed by treatment with chloride of lime solution [1]. The process requires a 24-hour standing period for complete reaction, followed by elimination of free iodine using sodium thiosulfate and subsequent purification steps including acidic treatment at 50 degrees Celsius.
Sequential chlorination-iodination represents another traditional approach that offers improved control over product distribution. This methodology involves the initial chlorination of 8-hydroxyquinoline to establish the chloro substituent at the 5-position, followed by selective iodination at the 7-position [2]. Kinetic studies on the iodination of 8-hydroxyquinoline demonstrate that the reaction proceeds through molecular iodine reacting with the oxinate anion via a cyclohexadienone intermediate, similar to phenol iodination mechanisms but with significantly enhanced reactivity [2]. The enthalpy of activation is comparable to that observed for phenol, though the rate coefficients are approximately 300 times higher at 25 degrees Celsius.
Modified Skraup synthesis approaches have been explored for clioquinol production, though these methods generally suffer from harsh reaction conditions and moderate yields. The traditional Skraup synthesis involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid at elevated temperatures (140-180 degrees Celsius), requiring careful control of reaction parameters to prevent decomposition and side product formation [3].
Electrophilic cyclization methods using N-(2-alkynyl)anilines and iodine monochloride have shown promise for quinoline synthesis [4]. These reactions proceed through 6-endo-dig cyclization mechanisms and can achieve moderate to good yields under mild conditions. The optimal reaction conditions involve 0.30 millimoles of propargylic aniline, 2 equivalents of iodine monochloride, and 2 equivalents of sodium hydrogen carbonate in 3 milliliters of acetonitrile at room temperature, with complete consumption of starting materials within 5 minutes [4].
Traditional Synthetic Routes and Challenges | ||||
---|---|---|---|---|
Synthetic Route | Starting Materials | Key Challenges | Typical Yield Range (%) | Reaction Conditions |
Direct Halogenation of 8-Hydroxyquinoline | 8-Hydroxyquinoline, Cl₂, I₂ | Regioselectivity control, Multiple halogenation | 40-60 | Room temperature to 50°C, Organic solvent |
Sequential Chlorination-Iodination | 8-Hydroxyquinoline, Chlorinating agent, then Iodinating agent | Sequential reaction optimization, Isomer formation | 35-55 | 0°C to room temperature, Multi-step |
Skraup Synthesis Modified | Aniline derivatives, Glycerol, H₂SO₄ | Harsh conditions, Low yields | 25-45 | 140-180°C, Acidic conditions |
Electrophilic Cyclization | N-(2-alkynyl)anilines, ICl | Limited substrate scope | 50-70 | Room temperature, MeCN |
One-pot synthetic methodologies have emerged as attractive alternatives for clioquinol production, offering advantages in terms of operational simplicity, reduced waste generation, and improved atom economy. Recent patent developments describe innovative one-pot approaches for preparing clioquinol and related diiodoquinoline compounds through optimized reaction sequences [5].
The one-pot method for clioquinol synthesis involves careful optimization of multiple reaction parameters. Temperature control represents a critical factor, with optimal ranges typically falling between 40-65 degrees Celsius. Higher temperatures accelerate reaction rates but can compromise regioselectivity and lead to increased formation of undesired isomers and decomposition products. The reaction time optimization studies indicate that 2-6 hours represents the optimal window for achieving high conversion while maintaining product quality [5].
Molar ratio optimization plays a crucial role in one-pot synthesis success. The metal-to-ligand ratio typically requires careful adjustment between 1:2 to 1:3 to ensure complete complexation while preventing side reactions. Excess ligand helps prevent the formation of polymeric species and ensures efficient product formation [6]. The use of mixed solvent systems, particularly acetonitrile-water mixtures in 3:1 ratios, enhances solubility of both starting materials and products while facilitating efficient heat and mass transfer.
pH control emerges as another critical parameter in one-pot clioquinol synthesis. Maintaining pH values between 6.5-7.5 optimizes complex formation and prevents unwanted side reactions that can occur under strongly acidic or basic conditions. Buffer systems using phosphate or bicarbonate solutions provide effective pH control without interfering with the primary synthetic transformations [7].
Catalyst selection and loading optimization significantly impact both reaction efficiency and economic viability. Studies indicate that catalyst loadings of 5-10 percent provide optimal balance between reaction rate enhancement and cost considerations. The choice of catalyst system must consider factors including recyclability, stability under reaction conditions, and compatibility with downstream purification processes [8].
One-Pot Synthesis Optimization Parameters | |||
---|---|---|---|
Parameter | Optimal Range | Impact on Yield | Critical Control Points |
Reaction Temperature (°C) | 40-65 | Higher temp increases rate but reduces selectivity | Temperature uniformity |
Reaction Time (hours) | 2-6 | Extended time improves conversion | Stirring efficiency |
Molar Ratio (Metal:Ligand) | 1:2 to 1:3 | Excess ligand prevents side reactions | Stoichiometric precision |
Solvent System | MeCN/H₂O (3:1) | Mixed solvents enhance solubility | Water content monitoring |
pH Control | 6.5-7.5 | Neutral pH optimizes complex formation | Buffer capacity |
Catalyst Loading (%) | 5-10 | Minimal catalyst needed for efficiency | Catalyst dispersion |
The regioselective introduction of chlorine and iodine substituents into the 8-hydroxyquinoline framework represents one of the most challenging aspects of clioquinol synthesis. Multiple isomeric products can potentially form during halogenation reactions, necessitating sophisticated control strategies to achieve the desired 5-chloro-7-iodo substitution pattern.
Sequential halogenation strategies exploit kinetic versus thermodynamic control principles to achieve regioselectivity. In chlorination reactions, the electron-rich aromatic system of 8-hydroxyquinoline preferentially directs electrophilic attack to specific positions based on electronic and steric factors [9] [10]. The selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds in free radical halogenation processes demonstrates selectivity ratios ranging from 3:1 to 5:1, depending on reaction conditions and temperature control [11].
Bromination exhibits significantly higher selectivity compared to chlorination due to differences in transition state energies and Hammond postulate effects [12] [11]. The selectivity ratio for bromination can reach 97:1 compared to 3.6:1 for chlorination, reflecting the endothermic nature of bromination versus the exothermic character of chlorination reactions. These principles can be applied to iodination processes for clioquinol synthesis optimization.
Protecting group strategies offer enhanced regioselectivity through temporary protection of reactive sites, achieving selectivity ratios of 10:1 to 15:1. However, the implementation complexity is high due to the additional synthetic steps required for protection and deprotection, limiting commercial applicability. The protecting group approach is most valuable for producing research quantities or when exceptional purity requirements justify the additional complexity [13].
Directing group effects provide an elegant approach to regioselectivity control through electronic activation and deactivation of specific aromatic positions. The 8-hydroxyquinoline framework already contains inherent directing effects through the hydroxyl and nitrogen functionalities, which can be leveraged to achieve selectivity ratios of 4:1 to 8:1 with relatively low implementation complexity [14] [15].
Temperature control represents a practical and economically viable approach to isomer control. Kinetic control at lower temperatures favors rapid formation of specific products, while thermodynamic control at elevated temperatures allows equilibration to the most stable isomeric form. Selectivity ratios of 2:1 to 6:1 can be achieved through careful temperature optimization, with excellent commercial viability due to minimal additional complexity [9] [12].
Advanced catalyst selection strategies utilize metal-mediated regioselectivity to achieve enhanced control over halogenation patterns. Recent developments in remote carbon-hydrogen halogenation of 8-substituted quinolines demonstrate exceptional regioselectivity using trichloroisocyanuric acid as halogen source under metal-free conditions [16] [17]. These methods achieve complete regioselectivity for carbon-5 halogenation with selectivity ratios of 8:1 to 12:1.
Isomer Control Strategies in Halogenation | ||||
---|---|---|---|---|
Strategy | Mechanism | Selectivity Ratio | Implementation Complexity | Commercial Viability |
Sequential Halogenation | Kinetic vs thermodynamic control | 3:1 to 5:1 | Moderate | Good |
Protecting Group Strategy | Temporary protection of reactive sites | 10:1 to 15:1 | High | Limited |
Directing Group Effects | Electronic activation/deactivation | 4:1 to 8:1 | Low to Moderate | Excellent |
Temperature Control | Selectivity through thermal control | 2:1 to 6:1 | Low | Good |
Catalyst Selection | Metal-mediated regioselectivity | 8:1 to 12:1 | Moderate to High | Moderate |
The translation of laboratory-scale clioquinol synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed through careful process development and optimization. Scalability considerations encompass reactor design, heat and mass transfer optimization, process control systems, and quality assurance protocols.
Batch size scaling from laboratory quantities (0.1-1 kilograms) to industrial volumes (1000-10000 kilograms) requires fundamental reevaluation of mixing, heat transfer, and residence time parameters. Laboratory-scale reactions benefit from excellent heat and mass transfer characteristics due to high surface-area-to-volume ratios, while industrial-scale processes face significant challenges in maintaining uniform conditions throughout large reactor volumes [18] [19].
Reactor design considerations become increasingly critical as production scale increases. Laboratory-scale reactors typically employ volumes of 1-10 liters with simple agitation systems, while pilot-scale operations require 100-1000 liter reactors with sophisticated mixing and temperature control systems. Industrial-scale production necessitates reactors of 10000-100000 liters, presenting substantial engineering challenges in achieving uniform mixing and temperature distribution [20].
Heat transfer coefficients decrease significantly with scale-up, transitioning from high efficiency at laboratory scale to moderate performance at pilot scale and presenting substantial challenges at industrial scale. This degradation in heat transfer performance directly impacts reaction selectivity, conversion efficiency, and product quality. Process intensification techniques, including the use of microreactors, heat exchangers with enhanced surfaces, and continuous processing methods, offer potential solutions to these challenges [21].
Mass transfer limitations become increasingly problematic as scale increases, particularly for heterogeneous reaction systems involving multiple phases. The excellent mass transfer characteristics achievable at laboratory scale deteriorate to good performance at pilot scale and require significant optimization at industrial scale. Enhanced mixing systems, including high-shear mixers, static mixers, and specialized impeller designs, are necessary to maintain adequate mass transfer rates [20].
Residence time optimization requires careful consideration of mixing efficiency and reaction kinetics at different scales. Laboratory-scale processes typically achieve complete mixing within 30-120 minutes, while pilot-scale operations may require 60-180 minutes, and industrial-scale processes often necessitate 120-360 minutes for equivalent conversion levels. These extended residence times impact overall process economics and production capacity [18].
Product purity maintenance presents increasing challenges with scale-up, with typical purity levels decreasing from 95-98 percent at laboratory scale to 90-94 percent at industrial scale. This degradation in product quality necessitates enhanced purification processes and more stringent quality control measures, directly impacting production costs and market competitiveness [22].
Process control systems must evolve from simple manual oversight at laboratory scale to sophisticated automated systems at industrial scale. Critical control points include temperature uniformity, mixing efficiency, stoichiometric precision, and real-time monitoring of reaction progress. Advanced process analytical technology, including in-line spectroscopic monitoring and automated sampling systems, enables effective process control at commercial scale [20].
Scalability and Industrial Process Parameters | ||||
---|---|---|---|---|
Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |
Batch Size (kg) | 0.1-1 | 10-100 | 1000-10000 | Batch consistency |
Reactor Volume (L) | 1-10 | 100-1000 | 10000-100000 | Equipment design |
Heat Transfer Coefficient | High | Moderate | Challenging | Process intensification |
Mass Transfer Rate | Excellent | Good | Requires optimization | Mixing efficiency |
Residence Time (min) | 30-120 | 60-180 | 120-360 | Process control |
Product Purity (%) | 95-98 | 92-96 | 90-94 | Quality assurance |
The development of environmentally sustainable manufacturing processes for clioquinol represents a critical priority in modern pharmaceutical production, driven by regulatory requirements, economic incentives, and corporate sustainability commitments. Green chemistry principles provide a comprehensive framework for evaluating and improving the environmental performance of clioquinol synthesis processes.
Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation. Traditional clioquinol synthesis methods often suffer from poor atom economy due to stoichiometric use of halogenating agents and generation of inorganic salt byproducts. Advanced synthetic approaches achieve 85-95 percent atom utilization through careful reaction design and reagent selection [23] [24].
Implementation of high atom utilization reactions involves the use of catalytic processes, recyclable reagents, and reaction conditions that minimize byproduct formation. The benefits include higher yields, reduced raw material consumption, and decreased waste treatment costs. However, complex optimization is often required to achieve maximum atom economy while maintaining product quality and economic viability [23].
Renewable feedstock utilization represents an emerging area of development for clioquinol production, with potential to achieve 60-80 percent renewable content through bio-derived starting materials. The sustainable supply chain advantages include reduced dependence on petroleum-based chemicals, enhanced supply security, and improved environmental profile. Current limitations include limited availability of suitable bio-derived feedstocks and potential cost premiums compared to conventional materials [25].
Catalysis optimization enables both improved process efficiency and enhanced environmental performance through recyclable catalyst systems. Advanced catalyst recovery techniques achieve 90-95 percent catalyst recovery rates, significantly reducing both material costs and environmental impact. The cost-effective processing advantages are offset by substantial initial catalyst development costs and the need for sophisticated recovery systems [26].
Safer solvent strategies focus on replacing traditional organic solvents with water-based systems or alternative green solvents. Implementation of water-based systems can achieve 70-90 percent solvent volume reduction while providing reduced toxicity benefits. Performance trade-offs may include modified reaction kinetics, altered selectivity profiles, and potential challenges in product isolation and purification [24].
Energy efficiency improvements through microwave-assisted synthesis and other process intensification technologies offer 40-60 percent energy savings compared to conventional heating methods. These faster reaction systems reduce processing time and energy consumption while potentially improving product quality through enhanced temperature control. Equipment investment costs represent the primary barrier to widespread implementation [23].
Waste prevention strategies, including solvent-free reaction conditions and integrated purification processes, can achieve 80-95 percent waste reduction compared to traditional manufacturing approaches. Simplified purification processes reduce both processing costs and environmental impact, though process redesign may be necessary to accommodate solvent-free conditions while maintaining product quality [24].
The development of green nanoparticle synthesis methods provides insights into sustainable approaches for chemical manufacturing. Recent work on nanoparticle synthesis using plant extracts demonstrates the potential for bio-based reducing and capping agents, achieving enhanced stability and improved environmental profiles compared to traditional chemical methods [23] [24].
Green Chemistry Approaches in Production | ||||
---|---|---|---|---|
Green Principle | Implementation | Environmental Impact | Process Advantages | Current Limitations |
Atom Economy | High atom utilization reactions | 85-95% atom utilization | Higher yields, fewer byproducts | Complex optimization required |
Renewable Feedstocks | Bio-derived starting materials | 60-80% renewable content | Sustainable supply chain | Limited availability of feedstocks |
Catalysis | Recyclable catalysts | 90-95% catalyst recovery | Cost-effective processing | Catalyst development costs |
Safer Solvents | Water-based systems | 70-90% solvent reduction | Reduced toxicity | Performance trade-offs |
Energy Efficiency | Microwave-assisted synthesis | 40-60% energy savings | Faster reactions | Equipment investment |
Waste Prevention | Solvent-free conditions | 80-95% waste reduction | Simplified purification | Process redesign needed |
Acute Toxic;Irritant;Environmental Hazard